molecular formula C13H20O2 B6188775 (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol CAS No. 2648869-67-2

(2S)-2-(tert-butoxy)-3-phenylpropan-1-ol

Cat. No.: B6188775
CAS No.: 2648869-67-2
M. Wt: 208.3
InChI Key:
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Description

(2S)-2-(tert-butoxy)-3-phenylpropan-1-ol is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a tert-butoxy group and a phenyl group attached to a propanol backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol typically involves the reaction of a suitable precursor with tert-butyl alcohol under specific conditions. One common method involves the use of a chiral catalyst to ensure the formation of the desired enantiomer. The reaction is carried out under controlled temperature and pressure to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also reduces the risk of contamination and improves overall efficiency .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(tert-butoxy)-3-phenylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .

Scientific Research Applications

(2S)-2-(tert-butoxy)-3-phenylpropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products. The pathways involved depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-(tert-butoxy)-3-phenylpropan-1-ol is unique due to its specific chiral center and the presence of both tert-butoxy and phenyl groups. These structural features make it a valuable compound in asymmetric synthesis and other specialized applications .

Properties

CAS No.

2648869-67-2

Molecular Formula

C13H20O2

Molecular Weight

208.3

Purity

95

Origin of Product

United States

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